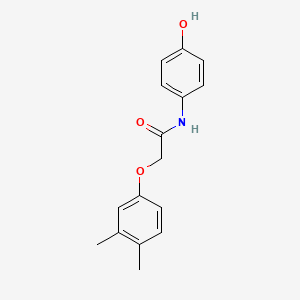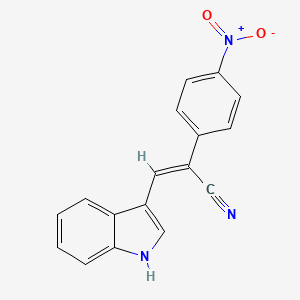![molecular formula C22H23NO3 B5818458 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)
1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol, also known as AHN-1055, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoquinoline family and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol involves its binding to the dopamine transporter protein in the brain. This binding inhibits the reuptake of dopamine, resulting in an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have a range of effects on the brain, including improvements in cognitive function and motor control.
Biochemical and Physiological Effects
1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine levels in the brain, 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol has also been shown to have an impact on other neurotransmitters such as serotonin and norepinephrine. These effects have been linked to improvements in cognitive function, mood regulation, and motor control.
实验室实验的优点和局限性
One of the major advantages of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol as a research tool is its high affinity for the dopamine transporter protein. This makes it a useful tool for studying the role of dopamine in the brain and for the development of new drugs for the treatment of neurological disorders. However, the complex synthesis method of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol and its potential side effects limit its use in lab experiments.
未来方向
There are several future directions for the study of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol. One area of research is the development of new drugs based on the structure of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol for the treatment of neurological disorders. Another area of research is the study of the effects of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol on other neurotransmitters and their potential applications in the treatment of mood disorders. Additionally, the use of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol as a research tool for the study of dopamine in the brain could lead to new insights into the mechanisms underlying neurological disorders.
合成方法
The synthesis method of 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol involves a multi-step process that begins with the preparation of 2-naphthol. This is followed by a reaction with formaldehyde and ammonium chloride to produce 2-naphthol methyleneimine. The resulting compound is then reacted with 3,4-dimethoxyphenethylamine to produce the final product, 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol. The synthesis method is complex and requires a high level of expertise in organic chemistry.
科学研究应用
1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol has been shown to have a high affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-21-11-16-9-10-23(13-17(16)12-22(21)26-2)14-19-18-6-4-3-5-15(18)7-8-20(19)24/h3-8,11-12,24H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSCOOETIOUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC4=CC=CC=C43)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

